molecular formula C9H6N4O3 B13131040 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-08-8

6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one

Katalognummer: B13131040
CAS-Nummer: 61709-08-8
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: KXEVKDAOARNPGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-nitroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Reduction: 4-(4-Aminophenyl)-1,3,5-triazin-2(1H)-one.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 4-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 4-Nitrophenyl isocyanate
  • 4-Nitrophenyl acetate
  • 4-Nitrophenyl chloroformate

Comparison: 4-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one is unique due to its triazine ring structure, which imparts distinct chemical properties compared to other nitrophenyl derivatives. The presence of the triazine ring allows for a wider range of chemical modifications and interactions, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

61709-08-8

Molekularformel

C9H6N4O3

Molekulargewicht

218.17 g/mol

IUPAC-Name

6-(4-nitrophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6N4O3/c14-9-11-5-10-8(12-9)6-1-3-7(4-2-6)13(15)16/h1-5H,(H,10,11,12,14)

InChI-Schlüssel

KXEVKDAOARNPGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=NC(=O)N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.